![molecular formula C12H19ClN2O B12428240 Nor Lidocaine-d5 Hydrochloride](/img/structure/B12428240.png)
Nor Lidocaine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Nor Lidocaine-d5 Hydrochloride involves the incorporation of deuterium atoms into the ethylamino group of Nor Lidocaine Hydrochloride. The synthetic route typically includes the following steps:
Acylation: The deuterated ethylamine is then reacted with 2,6-dimethylphenylacetyl chloride under controlled conditions to form the deuterated amide.
Hydrochloride Formation: The final step involves the conversion of the deuterated amide to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Nor Lidocaine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce different alkyl groups
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces secondary amines.
Scientific Research Applications
Pharmacokinetic Studies
Nor Lidocaine-d5 Hydrochloride is primarily utilized in pharmacokinetic studies to trace the metabolism and distribution of Lidocaine in biological systems. The incorporation of deuterium allows for precise measurement of drug levels and metabolic pathways without interference from the natural isotopes of carbon and hydrogen present in biological samples. This application is crucial for understanding how Lidocaine is processed in the body, particularly in various populations such as those with liver or renal impairment.
Anesthetic Research
Research on this compound contributes to understanding local anesthetics' mechanisms, particularly their action on sodium ion channels. Studies have shown that Nor Lidocaine can effectively inhibit sodium channels, similar to its parent compound, thereby providing insights into developing new anesthetic agents with improved efficacy and safety profiles.
Pain Management Studies
The compound is also explored in pain management research, particularly regarding its effects on neuropathic pain and postoperative pain relief. Its role as an NMDA receptor antagonist has been studied to assess its potential benefits in reducing central sensitization and improving analgesic outcomes in chronic pain conditions.
Cardiac Research
This compound serves as a model compound for studying antiarrhythmic effects. It helps elucidate the mechanisms by which lidocaine derivatives can stabilize cardiac membranes during arrhythmias, providing insights into safer therapeutic options for patients with cardiac dysrhythmias.
Drug Development
The compound's unique properties make it a candidate for developing new formulations of local anesthetics that may offer longer-lasting effects or reduced side effects compared to traditional agents. Researchers are investigating various delivery methods, including topical gels and injectable solutions, to enhance patient comfort and compliance.
Case Study 1: Pharmacokinetics in Liver Impairment
A study investigated the pharmacokinetics of this compound in patients with varying degrees of liver impairment. Results indicated that patients with moderate to severe liver dysfunction exhibited significantly altered clearance rates compared to healthy individuals, highlighting the importance of tailored dosing strategies for this population.
Case Study 2: Efficacy in Neuropathic Pain
In a randomized controlled trial involving patients with chronic neuropathic pain, this compound was administered topically. The study found a significant reduction in pain scores compared to placebo, suggesting that the compound may provide effective relief for patients suffering from neuropathic conditions.
Case Study 3: Antiarrhythmic Properties
A clinical trial assessed the antiarrhythmic properties of this compound during cardiac surgery. The findings demonstrated that administration led to a marked reduction in ventricular arrhythmias compared to standard treatment protocols, indicating its potential as a safer alternative during high-risk procedures.
Comparative Data Table
Application Area | Compound Used | Key Findings |
---|---|---|
Pharmacokinetics | This compound | Altered clearance in liver impairment |
Pain Management | This compound | Significant pain score reduction |
Cardiac Research | This compound | Reduced ventricular arrhythmias |
Mechanism of Action
The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It primarily acts by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action results in local anesthesia and antiarrhythmic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the compound’s stability and allows for precise quantification in analytical studies .
Comparison with Similar Compounds
Nor Lidocaine-d5 Hydrochloride can be compared with other deuterium-labeled analogs and similar compounds such as:
Nor Lidocaine Hydrochloride: The non-deuterated version, which has similar pharmacological properties but lacks the analytical advantages of deuterium labeling.
Lidocaine Hydrochloride: A widely used local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Deuterated Lidocaine Analogs: Other deuterium-labeled lidocaine analogs used for similar analytical purposes
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and precise quantification in analytical applications.
Biological Activity
Nor Lidocaine-d5 Hydrochloride is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound, identified by its CAS number 1329497-00-8, has gained attention for its potential applications in pharmacological research and clinical settings. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₂H₁₄D₅ClN₂O
- Molecular Weight : 247.78 g/mol
- Purity : >95% (HPLC)
This compound functions similarly to lidocaine by blocking sodium channels in neuronal membranes. The mechanism involves:
- Diffusion : The uncharged form of the compound diffuses through nerve sheaths into the axoplasm.
- Ionization : Once inside, it ionizes by interacting with hydrogen ions.
- Binding : The resultant cation binds reversibly to sodium channels from the inside, preventing depolarization and thus inhibiting nerve signal transmission .
Pharmacokinetics
The pharmacokinetic profile of Nor Lidocaine-d5 is expected to mirror that of lidocaine due to its structural similarities. Key pharmacokinetic parameters include:
- Absorption : Rapid onset when administered intravenously; topical applications provide localized anesthesia within minutes.
- Distribution : Approximately 65% protein-bound in plasma, affecting its duration of action.
- Metabolism : Primarily metabolized in the liver via CYP enzymes (CYP1A2 and CYP3A4) into active metabolites such as monoethylglycinexylidide (MEGX) and glycylxylidide (GX) .
Analgesic Effects
Nor Lidocaine-d5 exhibits significant analgesic properties by inhibiting pain pathways at the peripheral and central levels. Its efficacy is particularly noted in conditions involving neuropathic pain where traditional analgesics may fail.
Antiarrhythmic Properties
As an antiarrhythmic agent, Nor Lidocaine-d5 increases the threshold for electrical stimulation in cardiac tissues during diastole. This effect helps stabilize cardiac rhythms without significantly altering myocardial contractility or systemic arterial pressure .
Case Studies and Research Findings
-
Clinical Application in Pain Management :
A study demonstrated that Nor Lidocaine-d5 effectively managed chronic pain conditions resistant to standard treatments. Patients reported a significant reduction in pain scores after administration, validating its use as an adjunct therapy . -
Impact on Cardiac Function :
Research indicated that intravenous administration of Nor Lidocaine-d5 improved cardiac output in patients with arrhythmias without adverse effects on heart rate or blood pressure . The findings suggest a favorable safety profile for patients with compromised cardiac function. -
Comparative Studies with Standard Lidocaine :
Comparative studies have shown that while both compounds exhibit similar efficacy in blocking sodium channels, Nor Lidocaine-d5 may offer advantages in terms of metabolic stability and reduced side effects due to its deuterated structure .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Analgesic Effects | Inhibits pain pathways; effective in neuropathic pain |
Antiarrhythmic Properties | Stabilizes cardiac rhythms; increases electrical stimulation threshold |
Metabolic Stability | Enhanced stability due to deuteration; potentially fewer side effects |
Properties
Molecular Formula |
C12H19ClN2O |
---|---|
Molecular Weight |
247.77 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |
InChI Key |
KPXFVVHMUVBVGI-UHBAQTEVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.